molecular formula C9H10N2O B2714198 5-Amino-2-(methoxymethyl)benzonitrile CAS No. 1822766-60-8

5-Amino-2-(methoxymethyl)benzonitrile

Cat. No.: B2714198
CAS No.: 1822766-60-8
M. Wt: 162.192
InChI Key: OAAFQCUDSDNYQO-UHFFFAOYSA-N
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Description

5-Amino-2-(methoxymethyl)benzonitrile is an organic compound with the molecular formula C9H10N2O It is a derivative of benzonitrile, featuring an amino group at the 5-position and a methoxymethyl group at the 2-position

Scientific Research Applications

5-Amino-2-(methoxymethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other functional materials.

Safety and Hazards

The safety data for 5-Amino-2-(methoxymethyl)benzonitrile indicates that it may be harmful if swallowed or in contact with skin . Precautionary measures include wearing protective gloves, clothing, and eye protection, and avoiding eating, drinking, or smoking when using this product .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(methoxymethyl)benzonitrile typically involves the following steps:

    Nitration: Benzonitrile is nitrated to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Types of Reactions:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methoxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: 5-Nitroso-2-(methoxymethyl)benzonitrile.

    Reduction: 5-Amino-2-(methoxymethyl)benzylamine.

    Substitution: 5-Amino-2-(hydroxymethyl)benzonitrile.

Mechanism of Action

The mechanism of action of 5-Amino-2-(methoxymethyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxymethyl group can influence the compound’s solubility and membrane permeability, affecting its bioavailability and efficacy.

Comparison with Similar Compounds

    5-Amino-2-methylbenzonitrile: Lacks the methoxymethyl group, which can affect its reactivity and applications.

    5-Amino-2-methoxybenzonitrile: Similar structure but without the methoxymethyl group, leading to different chemical properties.

    5-Amino-2-mercaptobenzimidazole:

Uniqueness: 5-Amino-2-(methoxymethyl)benzonitrile is unique due to the presence of both the amino and methoxymethyl groups, which confer distinct chemical and physical properties. This combination allows for versatile reactivity and a wide range of applications in various fields of research.

Properties

IUPAC Name

5-amino-2-(methoxymethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-12-6-7-2-3-9(11)4-8(7)5-10/h2-4H,6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAFQCUDSDNYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C(C=C1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822766-60-8
Record name 5-amino-2-(methoxymethyl)benzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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